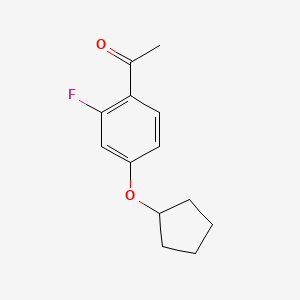

4'-Cyclopentyloxy-2'-fluoroacetophenone

Description

Contextualization within Fluorinated Aromatic Ketones

Fluorinated aromatic ketones are a class of organic compounds characterized by a ketone functional group and at least one fluorine atom attached to the aromatic ring. The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. researchgate.net This is due to fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds. These properties can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net

The presence of the fluorine atom at the 2'-position in 4'-Cyclopentyloxy-2'-fluoroacetophenone is particularly noteworthy. The ortho-positioning of the fluorine atom can induce specific conformational preferences in the molecule, which can be a critical factor in its interaction with enzymes or receptors. nih.gov Research on other 2'-fluoro-substituted acetophenones has shown that the fluorine atom can influence the orientation of the acetyl group, a phenomenon that could have significant implications for the biological activity of this compound. nih.gov

Significance of Acetophenone (B1666503) Derivatives in Organic Synthesis Research

Acetophenone and its derivatives are versatile building blocks in organic synthesis. wisdomlib.orgresearchgate.net They serve as precursors for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. wisdomlib.orgnih.gov The carbonyl group of the acetophenone moiety is a key reactive site, allowing for a variety of chemical transformations such as aldol (B89426) condensations, reductions, and reactions with nucleophiles. rasayanjournal.co.in

Overview of Research Gaps and Motivations for Studying this compound

Despite the extensive research into fluorinated aromatic ketones and acetophenone derivatives, specific data on this compound remains scarce in publicly available scientific literature. This lack of information presents a clear research gap. The motivations for studying this particular compound are multifaceted and can be inferred from the known properties of its constituent parts.

The primary motivation lies in the potential for novel biological activity. The combination of a 2'-fluoro substituent, known to impact conformation and metabolic stability, with a 4'-cyclopentyloxy group, which can enhance lipophilicity and potentially interact with hydrophobic binding pockets in biological targets, creates a unique molecular profile. The cyclopentyloxy group, being a bulky yet somewhat flexible ether linkage, could offer advantages in terms of receptor binding and pharmacokinetic properties compared to smaller alkoxy groups. scientificupdate.comnih.gov

Furthermore, the synthesis of this compound itself presents a challenge and an opportunity for the development of new synthetic methodologies. Investigating efficient and selective methods for introducing the cyclopentyloxy group onto the fluorinated acetophenone core could be a valuable contribution to the field of organic synthesis.

Finally, a thorough characterization of the physicochemical properties of this compound is needed. Data on its solubility, melting point, and spectroscopic characteristics are essential for its potential application as a synthetic intermediate or as a lead compound in drug discovery programs. The lack of such fundamental data underscores the need for dedicated research into this promising molecule.

Due to the absence of specific experimental data for this compound, the following table provides data for the closely related compound, 4'-Fluoroacetophenone, to serve as a reference point for some of its expected physicochemical properties.

| Property | Value for 4'-Fluoroacetophenone | Reference |

| Molecular Formula | C8H7FO | nih.gov |

| Molecular Weight | 138.14 g/mol | nih.gov |

| Appearance | Colorless to slightly yellow liquid | chemicalbook.com |

| Melting Point | 4 °C | stenutz.eu |

| Boiling Point | 196 °C | |

| Density | 1.138 g/mL at 25 °C | |

| Refractive Index | n20/D 1.511 |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-cyclopentyloxy-2-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO2/c1-9(15)12-7-6-11(8-13(12)14)16-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRXDGUMGLZZLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC2CCCC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclopentyloxy 2 Fluoroacetophenone

Retrosynthetic Analysis of 4'-Cyclopentyloxy-2'-fluoroacetophenone

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered logical pathways for its synthesis.

Pathway A: Ether Formation as the Final Step

The most common and strategically sound disconnection is at the ether linkage (C-O bond). This approach simplifies the synthesis into two key fragments: a nucleophilic aromatic precursor and an electrophilic cyclopentyl moiety.

Disconnection: Cleavage of the cyclopentyloxy C-O bond.

Precursors: This leads to 2'-fluoro-4'-hydroxyacetophenone (B1299813) and a cyclopentyl halide (such as cyclopentyl bromide) or another derivative with a suitable leaving group (e.g., cyclopentyl tosylate).

Forward Synthesis: This route involves the synthesis of the 2'-fluoro-4'-hydroxyacetophenone core, followed by an etherification reaction, typically a Williamson ether synthesis.

Pathway B: Acylation as the Final Step

An alternative disconnection involves breaking the carbon-carbon bond between the acetyl group and the aromatic ring. This pathway prioritizes the formation of the substituted aromatic ether first.

Disconnection: Cleavage of the aromatic C-C bond of the acetyl group.

Precursors: This yields 1-cyclopentyloxy-3-fluorobenzene and an acetylating agent like acetyl chloride or acetic anhydride (B1165640).

Forward Synthesis: This strategy would require the initial synthesis of 1-cyclopentyloxy-3-fluorobenzene, followed by a Friedel-Crafts acylation to introduce the acetyl group. The directing effects of the fluoro and cyclopentyloxy groups would be critical in determining the regioselectivity of this acylation step.

While both pathways are theoretically viable, Pathway A is often preferred due to the well-established and high-yielding nature of the Williamson ether synthesis on phenolic substrates.

Precursor Identification and Synthesis for this compound

Based on the retrosynthetic analysis, the synthesis of this compound hinges on the effective preparation of its key precursors. This involves methodologies for creating the fluoroacetophenone scaffold and for introducing the ether moiety.

Synthesis of 2'-Fluoroacetophenone (B1202908) Scaffolds

The fluoroacetophenone core is a fundamental building block. Its synthesis can be approached through several established organic reactions, with Friedel-Crafts acylation being a primary method.

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. The reaction involves treating an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. In the synthesis of fluoroacetophenones, fluorobenzene (B45895) is acylated with acetyl chloride or acetic anhydride. guidechem.comgoogle.com

The fluorine atom is a deactivating but ortho-, para-directing group. Due to steric hindrance, acylation reactions on fluorobenzene typically yield the para-substituted product, 4'-fluoroacetophenone, as the major isomer. guidechem.comresearchgate.net Traditional Lewis acids like aluminum trichloride (B1173362) (AlCl₃) are commonly used, though they are required in stoichiometric amounts and can generate significant waste. google.com

Modern advancements have introduced more efficient and reusable catalytic systems. These include rare earth triflates (Re(OTf)₃) and trifluoromethanesulfonic acid (TfOH), which can act synergistically to promote the reaction. epa.govresearcher.life For instance, the combination of La(OTf)₃ and TfOH has been shown to effectively catalyze the acylation of fluorobenzene, yielding the para-product with high selectivity. epa.govresearcher.life Ionic liquids have also been employed as both solvent and catalyst, offering a simpler process and easier product isolation. google.com

| Catalyst System | Acylating Agent | Conditions | Outcome | Reference(s) |

| Anhydrous AlCl₃ | Chloroacetyl chloride | Low temperature, organic solvent | Traditional method for producing chloro-fluoroacetophenones. | google.com |

| Boron trifluoride (BF₃) | Acetyl chloride | Anhydrous HF, 0°C to ambient | High yield (98%) of p-fluoroacetophenone. | prepchem.com |

| La(OTf)₃ and TfOH | Benzoyl chloride | 140°C, 4 hours, solvent-free | High selectivity (99%) and yield (87%) for the para-product. | epa.govresearcher.life |

| Ionic Liquid (Aluminum chloride type) | Chloroacetyl chloride | Room temperature, 20-50 minutes | Simple process, high conversion (>95%), and catalyst recycling. | google.com |

Beyond Friedel-Crafts reactions, several other methods exist for synthesizing fluoroacetophenone derivatives, including the key intermediate 4'-fluoro-2'-hydroxyacetophenone.

One significant method is the Fries rearrangement . This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. For the synthesis of 4'-fluoro-2'-hydroxyacetophenone, 3-fluorophenyl acetate (B1210297) can be rearranged by heating with aluminum chloride. guidechem.com The reaction proceeds through an initial acylation of the catalyst by the ester, followed by an intramolecular electrophilic aromatic substitution.

Other reported synthetic strategies for fluoroacetophenones include:

From Substituted Styrenes: Oxidation of a substituted styrene (B11656) using N-hydroxyphthalimide (NHPI) as a catalyst in the presence of oxygen. guidechem.com

From α-Haloketones: Reduction of an α-haloketone derivative using zinc and ammonium (B1175870) chloride under microwave irradiation. guidechem.com

Heck Coupling: Palladium-catalyzed coupling of an aryl halide with a vinyl ether, followed by hydrolysis of the resulting enol ether to the ketone. guidechem.com

From Ketoximes: Conversion of ketoximes to the corresponding ketones using a silica (B1680970) gel-supported catalyst under irradiation. chemicalbook.com

From Malonates: A process starting from 2-fluorobenzoic acid, which is converted to its acid chloride and subsequently treated with diisopropyl malonate to form the acetophenone (B1666503). tdcommons.org

Introduction of the Cyclopentyloxy Moiety

The final key transformation in the synthesis of this compound is the formation of the ether bond.

The Williamson ether synthesis is the most prominent and widely used method for preparing asymmetrical ethers, including aryl alkyl ethers. wikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing the target molecule, the reaction involves:

Deprotonation: The phenolic hydroxyl group of 2'-fluoro-4'-hydroxyacetophenone is deprotonated using a suitable base to form a more nucleophilic phenoxide ion. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). khanacademy.org

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking an electrophilic cyclopentyl derivative. The most common electrophiles are cyclopentyl bromide or cyclopentyl iodide. Cyclopentyl tosylate can also be used, as the tosylate group is an excellent leaving group.

It is crucial that the phenoxide acts as the nucleophile and the alkyl group bears the leaving group. The reverse—a cyclopentoxide attacking a fluorinated aromatic ring—is not feasible for a standard SN2 reaction, as this mechanism does not occur on sp²-hybridized carbon atoms of an aromatic ring. organicchemistrytutor.com The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), to facilitate the SN2 pathway.

Multi-step Synthetic Sequences Towards this compound

The synthesis of this compound is inherently a multi-step process, as the starting materials are not commercially available in a single-step reaction-ready form. A common synthetic pathway begins with a readily available starting material, such as 3-fluorophenol (B1196323) or 1,3-difluorobenzene.

A practical and scalable synthesis route for the key intermediate, 2'-fluoro-4'-hydroxyacetophenone, starts from 2',4'-difluoroacetophenone (B1293509). tandfonline.com The latter can be prepared by the Friedel-Crafts acetylation of 1,3-difluorobenzene. The selective hydrolysis of the para-fluoro group in 2',4'-difluoroacetophenone is achieved using a mixture of sodium hydroxide and calcium hydroxide in water, which provides the desired 2'-fluoro-4'-hydroxyacetophenone in good yield. tandfonline.com This method is advantageous as it avoids the use of the more expensive 3-fluorophenol and the formation of isomeric byproducts often seen in direct Friedel-Crafts acylation of 3-fluorophenol. tandfonline.com

Once the 2'-fluoro-4'-hydroxyacetophenone intermediate is obtained, the final step is the Williamson ether synthesis, as described in the previous section, to introduce the cyclopentyl group.

A representative multi-step synthetic sequence is outlined below:

Scheme 1: Synthesis of this compound from 1,3-Difluorobenzene

Friedel-Crafts Acetylation: 1,3-Difluorobenzene is acetylated using acetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) to yield 2',4'-difluoroacetophenone.

Selective Hydrolysis: The 2',4'-difluoroacetophenone is treated with a mixture of sodium hydroxide and calcium hydroxide in an aqueous solution to selectively hydrolyze the C4-F bond, affording 2'-fluoro-4'-hydroxyacetophenone. tandfonline.com

Williamson Ether Synthesis: The resulting 2'-fluoro-4'-hydroxyacetophenone is then subjected to O-alkylation with cyclopentyl bromide in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF) to furnish the final product, this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process by minimizing waste, using safer solvents, and improving energy efficiency.

Solvent-Free Reactions and Alternative Media

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. In the context of the Williamson ether synthesis step, several alternative approaches can be considered:

Solvent-Free Conditions: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for conducting reactions under solvent-free conditions. koreascience.krtsijournals.com The reaction between 2'-fluoro-4'-hydroxyacetophenone and cyclopentyl bromide could potentially be carried out by adsorbing the reactants onto a solid support (e.g., alumina (B75360) or silica) and irradiating with microwaves. semanticscholar.org This technique often leads to significantly reduced reaction times and improved yields.

Aqueous Media: While the Williamson ether synthesis is traditionally performed in organic solvents, the use of phase-transfer catalysis (PTC) can enable the reaction to be carried out in a biphasic system with water as one of the phases. This reduces the reliance on large volumes of organic solvents.

Ultrasound-Assisted Synthesis: Sonication can be used to promote the reaction, often leading to shorter reaction times and milder conditions. Ultrasound-assisted Williamson ether synthesis has been reported to proceed efficiently, sometimes even in the absence of a phase-transfer catalyst. semanticscholar.orgnih.gov

Catalytic Methodologies for Improved Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective transformations.

Phase-Transfer Catalysis (PTC): As mentioned earlier, PTC is a well-established technique for enhancing the rate of Williamson ether synthesis. austinpublishinggroup.com By facilitating the transfer of the phenoxide nucleophile into the organic phase, PTC can improve reaction efficiency, reduce the need for harsh conditions, and allow for the use of less reactive alkylating agents. Quaternary ammonium and phosphonium (B103445) salts are common phase-transfer catalysts.

Catalytic O-Alkylation: Research into catalytic O-alkylation methods that avoid the use of stoichiometric amounts of strong bases is an active area. While not specifically reported for this compound, transition metal-catalyzed etherification reactions could offer a more atom-economical alternative to the classical Williamson synthesis.

Comparative Analysis of Synthetic Strategies and Methodological Advancements

Comparison of Starting Materials for the Key Intermediate:

| Starting Material | Synthetic Step | Advantages | Disadvantages |

| 3-Fluorophenol | Friedel-Crafts Acylation | Direct route | Expensive starting material, formation of isomeric byproducts, potentially low yield. tandfonline.com |

| 1,3-Difluorobenzene | Friedel-Crafts Acetylation followed by Selective Hydrolysis | Readily available and cheaper starting material, high selectivity in the hydrolysis step, good overall yield. tandfonline.com | Two-step process to obtain the key intermediate. |

Advancements in Etherification Methodologies:

The classical Williamson ether synthesis, while reliable, often requires stoichiometric amounts of strong bases and can be energy-intensive. Modern advancements offer greener and more efficient alternatives:

Microwave-Assisted Synthesis: Offers significant rate enhancements, leading to shorter reaction times and often improved yields. It is particularly effective for the alkylation of hindered phenols. koreascience.krresearchgate.net

Ultrasound-Assisted Synthesis: Provides a means of mechanical activation, which can enhance reaction rates and yields under milder conditions. nih.govmdpi.com

The integration of these advanced methodologies with a well-designed multi-step sequence, starting from cost-effective materials like 1,3-difluorobenzene, represents the most efficient and sustainable approach for the synthesis of this compound.

Chemical Reactivity and Mechanistic Studies of 4 Cyclopentyloxy 2 Fluoroacetophenone

Electrophilic Aromatic Substitution Reactions on the Fluorophenyl Ring

Electrophilic aromatic substitution (EAS) on the phenyl ring of 4'-Cyclopentyloxy-2'-fluoroacetophenone is governed by the directing and activating or deactivating effects of the existing substituents. The ring has three substituents to consider: the 2'-fluoro group, the 4'-cyclopentyloxy group, and the 1'-acetyl group.

Cyclopentyloxy Group (-OC₅H₉): As an alkoxy group, the cyclopentyloxy substituent is a powerful activating group and an ortho, para-director. doubtnut.com This is due to the electron-donating resonance effect (+M) of the oxygen atom, which enriches the electron density of the aromatic ring, particularly at the ortho and para positions, making it more nucleophilic. doubtnut.com

Acetyl Group (-COCH₃): The acetyl group is a deactivating group and a meta-director. Its carbonyl moiety withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less reactive towards electrophiles. ncert.nic.in

| Position | Influence of 4'-Cyclopentyloxy (Activating, o,p-director) | Influence of 2'-Fluoro (Deactivating, o,p-director) | Influence of 1'-Acetyl (Deactivating, m-director) | Predicted Reactivity |

|---|---|---|---|---|

| 3' | Activated (ortho) | Deactivated (meta) | Activated (ortho) | Highly Favored |

| 5' | Activated (ortho) | Deactivated (para) | Deactivated (meta) | Favored |

| 6' | Deactivated (meta) | Activated (ortho) | Deactivated (ortho) | Disfavored |

Based on this analysis, electrophilic attack is most likely to occur at the 3'-position, which is activated by the powerful cyclopentyloxy group and is not significantly deactivated by the other substituents relative to other positions.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the acetyl group is electrophilic and susceptible to nucleophilic attack. ncert.nic.in This reaction involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. ncert.nic.in

The reactivity of the carbonyl group in this compound is modulated by both electronic and steric factors. The 2'-fluoro substituent, due to its proximity, can influence the electrophilicity of the carbonyl carbon. Studies on related α-halogenated ketones show that the orbital overlap between the halogen and the carbonyl group activates the carbonyl toward nucleophilic addition. nih.gov However, conformational effects may also play a role; for instance, α-fluoroacetophenone has been found to be slightly less reactive than its chloro- and bromo-analogs in borohydride (B1222165) reductions, a phenomenon attributed to the conformational preferences of the C-F bond relative to the carbonyl group. nih.gov

Halogenation Reactions on the Acetyl Moiety

Alpha-Halogenation Pathways

The methyl group of the acetyl moiety contains acidic α-hydrogens, making it a prime site for halogenation. This reaction can proceed via different pathways depending on the reaction conditions (acidic or basic catalysis). chemistrysteps.com

Under acidic conditions , the reaction is initiated by the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form a nucleophilic enol intermediate. libretexts.org This enol then attacks an electrophilic halogen (e.g., Br₂). A key feature of acid-catalyzed halogenation is that it typically results in monohalogenation. chemistrysteps.com The introduction of the first halogen atom deactivates the enol, making subsequent halogenations slower. chemistrysteps.com The rate-determining step is the formation of the enol, and the reaction rate is independent of the halogen concentration. libretexts.org

In contrast, base-promoted α-halogenation proceeds through the formation of an enolate ion. jove.com The abstraction of an α-proton by a base creates a highly nucleophilic enolate, which then reacts with the halogen. jove.com This process is difficult to stop at the monosubstitution stage because the electron-withdrawing inductive effect of the first halogen atom increases the acidity of the remaining α-hydrogens. jove.comlibretexts.org This enhanced acidity facilitates further deprotonation and subsequent halogenation, often leading to polyhalogenated products. jove.com

An example intermediate in related syntheses is 2-bromo-2′-fluoroacetophenone, which can be prepared and used for further derivatization. nih.gov

Mechanistic Investigations of Halogenation Processes

While direct halogenation at the alpha-carbon proceeds via enol or enolate intermediates, mechanistic parallels can be drawn from other halogenation methods, such as decarboxylative halogenation. This reaction, also known as the Hunsdiecker reaction, involves the conversion of a carboxylic acid to an organic halide via the cleavage of a C-C bond and trapping of the resulting radical intermediate with a halogen source. nih.gov

Modern advancements in this area utilize visible-light photoredox catalysis to generate radical intermediates under mild conditions. researchgate.net In a typical photoredox cycle, a photocatalyst, upon excitation by light, can induce the decarboxylation of a carboxylic acid derivative to form an alkyl radical. acs.org This radical can then be trapped by a halogen atom donor to yield the final halogenated product. nih.gov While the substrate is different, the mechanistic principle of generating a carbon-centered radical that is subsequently halogenated provides a conceptual parallel to radical-based halogenation pathways that could potentially be applied to the acetyl moiety under specific conditions.

Reductions and Oxidations of this compound

The carbonyl group is the primary site for reduction and oxidation reactions in this molecule.

Reductions: The ketone functional group can be reduced to either a secondary alcohol or a methylene (B1212753) (CH₂) group, depending on the reagents and conditions used.

Reduction to Alcohol: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to secondary alcohols. blogspot.com The reduction of acetophenone (B1666503) with NaBH₄, for instance, is a standard laboratory procedure that yields 1-phenylethanol. blogspot.commdpi.commorressier.com

Reduction to Methylene Group (Deoxygenation): Complete reduction of the carbonyl to a methylene group can be achieved through methods like the Clemmensen reduction (using zinc-amalgam and concentrated HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures).

Oxidations: The ketone can be converted into an ester through an oxidative rearrangement known as the Baeyer-Villiger oxidation . wikipedia.org This reaction typically employs a peroxyacid (like m-CPBA) or hydrogen peroxide. organic-chemistry.orgchemistrysteps.com The reaction proceeds through the formation of a Criegee intermediate, followed by the migratory insertion of an oxygen atom adjacent to the carbonyl carbon. jk-sci.com The regioselectivity of the migration depends on the migratory aptitude of the groups attached to the carbonyl. For aromatic ketones, the aryl group generally has a higher migratory aptitude than a methyl group. organic-chemistry.orgjk-sci.com Therefore, the Baeyer-Villiger oxidation of this compound would be expected to yield 4-cyclopentyloxy-2-fluorophenyl acetate (B1210297).

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | 1-(4'-Cyclopentyloxy-2'-fluorophenyl)ethanol |

| Clemmensen Reduction | Zn(Hg), conc. HCl | 1-Cyclopentyloxy-3-ethyl-4-fluorobenzene |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | 1-Cyclopentyloxy-3-ethyl-4-fluorobenzene |

| Baeyer-Villiger Oxidation | m-CPBA or other peroxyacid | 4-Cyclopentyloxy-2-fluorophenyl acetate |

Rearrangement Reactions and Tautomerism Studies

Rearrangement Reactions

A prominent rearrangement reaction for ketones is the Beckmann rearrangement , which converts a ketoxime into an amide. tandfonline.com This reaction would first require the conversion of this compound into its corresponding oxime by reacting it with hydroxylamine (B1172632). The resulting oxime, when treated with an acid catalyst (e.g., concentrated sulfuric acid, PCl₅), undergoes rearrangement. tandfonline.com Kinetic studies on substituted acetophenone oximes have shown that the reaction proceeds through intermediates such as N-arylnitrilium ions. rsc.orgresearchgate.net The nature of the substituents on the aromatic ring can influence the rate of the rearrangement. tandfonline.com

Tautomerism Studies

Like other carbonyl compounds with α-hydrogens, this compound is capable of existing in equilibrium with its enol form through a process called keto-enol tautomerism . libretexts.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org

The equilibrium between the keto and enol forms can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed tautomerism involves the protonation of the carbonyl oxygen, followed by the removal of an α-proton. libretexts.org

Base-catalyzed tautomerism involves the deprotonation of the α-carbon to form an enolate ion, which is then protonated on the oxygen atom. libretexts.org

For most simple ketones, the keto form is thermodynamically more stable and predominates at equilibrium. youtube.com However, the enol form, though present in small concentrations, is a key reactive intermediate in many reactions, including α-halogenation. youtube.commasterorganicchemistry.com The substituents on the aromatic ring can influence the keto-enol equilibrium, but the keto form is still expected to be the major species for this compound under standard conditions. masterorganicchemistry.com

Investigation of Reaction Kinetics and Thermodynamics

However, the chemical reactivity of this compound can be inferred from the general behavior of acetophenone derivatives and the electronic effects of its substituents. The molecule's reactivity is primarily centered around the acetyl group, the fluorinated aromatic ring, and the cyclopentyloxy ether linkage.

Mechanistic considerations for reactions involving acetophenone derivatives often involve the carbonyl group and the adjacent methyl group. For instance, reactions such as oxidation or halogenation can occur at the α-carbon of the acetyl group. The presence of the ortho-fluoro substituent, an electron-withdrawing group, can influence the reactivity of the aromatic ring and the acetyl group. It can affect the electron density of the carbonyl carbon, potentially influencing its susceptibility to nucleophilic attack. Furthermore, the bulky cyclopentyloxy group at the para-position may exert steric effects, influencing the approach of reactants to the nearby functional groups.

While specific kinetic and thermodynamic data tables for this compound are not available, the following table provides a hypothetical framework for the types of data that would be determined in such studies.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Reaction Type | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| Nucleophilic Addition | 25 | Data not available | Data not available |

| α-Halogenation | 50 | Data not available | Data not available |

| Oxidation | 75 | Data not available | Data not available |

Table 2: Hypothetical Thermodynamic Data for a Reaction of this compound

| Reaction Type | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

|---|---|---|---|

| Nucleophilic Addition | Data not available | Data not available | Data not available |

| α-Halogenation | Data not available | Data not available | Data not available |

| Oxidation | Data not available | Data not available | Data not available |

Further empirical research, including kinetic assays and calorimetric studies, would be necessary to populate these tables with accurate experimental data. Such investigations would provide valuable insights into the reaction mechanisms, stability, and potential synthetic applications of this compound.

Advanced Spectroscopic Characterization Methodologies for 4 Cyclopentyloxy 2 Fluoroacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like 4'-Cyclopentyloxy-2'-fluoroacetophenone. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the aromatic protons, the acetyl methyl protons, and the protons of the cyclopentyloxy group. The electron-withdrawing nature of the acetyl group and the fluorine atom significantly influences the chemical shifts of the aromatic protons, causing them to appear further downfield. stackexchange.com

The expected ¹H NMR spectral data are summarized in the table below. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | Multiplet | 1H | Aromatic H (ortho to C=O) |

| ~ 7.1 - 7.3 | Multiplet | 2H | Aromatic H's |

| ~ 4.8 - 4.9 | Multiplet | 1H | O-CH (cyclopentyl) |

| ~ 2.6 | Singlet | 3H | -COCH₃ |

| ~ 1.6 - 2.0 | Multiplet | 8H | -CH₂ (cyclopentyl) |

Note: Data are predicted based on analogous structures and standard chemical shift values. Solvent: CDCl₃.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom typically produces a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon of the acetyl group is expected at a characteristic downfield shift (~195-200 ppm). The aromatic carbons' shifts are influenced by the fluorine, oxygen, and acetyl substituents. The C-F and C-O bonds cause significant deshielding of the carbons to which they are attached.

The following table outlines the predicted ¹³C NMR chemical shifts for this compound.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 197 | C=O (acetyl) |

| ~ 160 (doublet, ¹JCF) | C-F (aromatic) |

| ~ 158 | C-O (aromatic) |

| ~ 133 (doublet) | Aromatic CH |

| ~ 125 (doublet) | Aromatic C-C=O |

| ~ 118 (doublet) | Aromatic CH |

| ~ 115 (doublet) | Aromatic CH |

| ~ 80 | O-CH (cyclopentyl) |

| ~ 32 | -COCH₃ |

| ~ 24 | -CH₂ (cyclopentyl) |

Note: Data are predicted based on analogous structures and standard chemical shift values. Solvent: CDCl₃. Carbons coupled to fluorine will appear as doublets.

Two-dimensional (2D) NMR experiments provide correlational data that helps piece together the molecular structure by showing how different nuclei are related. epfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic ring and between neighboring protons within the cyclopentyloxy group, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This technique would definitively link the proton signals outlined in the ¹H NMR table to their corresponding carbon signals in the ¹³C NMR table, for instance, confirming the assignment of the O-CH proton to the O-CH carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for connecting different parts of the molecule. Key expected HMBC correlations for this compound would include:

The methyl protons (-COCH₃) to the carbonyl carbon (C=O) and the adjacent aromatic carbon.

The O-CH proton of the cyclopentyl group to the oxygen-bearing aromatic carbon (C-O).

Aromatic protons to neighboring and quaternary aromatic carbons, helping to confirm the substitution pattern.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a valuable characterization tool. This technique is highly sensitive to the local electronic environment of the fluorine nucleus. For this compound, a single resonance is expected. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons (ortho and meta hydrogens), providing further confirmation of its position on the phenyl ring. The expected chemical shift for an aryl fluoride (B91410) is typically in the range of -100 to -140 ppm relative to a CFCl₃ standard. spectrabase.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an effective method for identifying the functional groups present. youtube.com The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone, aromatic ring, ether linkage, and carbon-fluorine bond.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3000 | C-H stretch | Aromatic |

| ~ 2980 - 2850 | C-H stretch | Aliphatic (cyclopentyl, methyl) |

| ~ 1680 | C=O stretch | Aryl Ketone |

| ~ 1600, 1500, 1450 | C=C stretch | Aromatic Ring |

| ~ 1260 | C-O stretch | Aryl Ether |

| ~ 1230 | C-F stretch | Aryl Fluoride |

Note: Data are predicted based on characteristic group frequencies from similar compounds. nih.govnist.gov

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to IR spectroscopy. nih.gov It is often complementary to IR, as some vibrations that are weak in IR may be strong in Raman, and vice versa. Vibrations that cause a change in molecular polarizability are Raman active. For this compound, the aromatic ring stretches are expected to produce strong Raman signals due to the polarizable π-electron system. The carbonyl stretch will also be visible but may be less intense than in the IR spectrum.

| Predicted Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3000 | C-H stretch | Aromatic |

| ~ 2980 - 2850 | C-H stretch | Aliphatic |

| ~ 1680 | C=O stretch | Aryl Ketone |

| ~ 1600 | C=C stretch (ring breathing) | Aromatic Ring |

| ~ 1230 | C-F stretch | Aryl Fluoride |

Note: Data are predicted based on characteristic group frequencies. Raman signals are often strong for symmetric, non-polar bonds. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound (C₁₃H₁₅FO₂), the nominal molecular weight is 222 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 222. The subsequent fragmentation is dictated by the compound's functional groups: the acetophenone (B1666503) core and the cyclopentyloxy ether linkage. Key fragmentation pathways for aromatic ketones and aryl ethers include alpha-cleavage and cleavage of ether bonds. miamioh.eduwikipedia.orgwhitman.edu

Predicted Fragmentation Pathways:

Alpha-Cleavage (Acyl Group): The most common fragmentation for acetophenones is the cleavage of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃). miamioh.edu This would generate a highly stable acylium ion at m/z 207.

Loss of Acetyl Group: Cleavage of the bond between the carbonyl carbon and the aromatic ring would result in the loss of an acetyl radical (•COCH₃), yielding a fluorocyclopentyloxybenzene radical cation at m/z 179.

Ether Bond Cleavage: The bond between the ether oxygen and the cyclopentyl group can cleave, leading to the loss of a cyclopentyl radical (•C₅H₉). This would produce a cation at m/z 153.

Loss of Cyclopentyloxy Group: Cleavage of the aryl-oxygen bond would result in the loss of the entire cyclopentyloxy radical (•OC₅H₉), generating a 2-fluoroacetylphenyl cation at m/z 137.

Loss of Cyclopentene (B43876): A common rearrangement for cycloalkyl ethers involves the elimination of a neutral alkene, in this case, cyclopentene (C₅H₈), through a hydrogen rearrangement. This would produce a radical cation corresponding to 2'-fluoro-4'-hydroxyacetophenone (B1299813) at m/z 154.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Predicted m/z | Proposed Fragment Ion Structure | Proposed Neutral Loss |

|---|---|---|

| 222 | [C₁₃H₁₅FO₂]⁺˙ (Molecular Ion) | - |

| 207 | [M - CH₃]⁺ | •CH₃ |

| 179 | [M - COCH₃]⁺ | •COCH₃ |

| 154 | [M - C₅H₈]⁺˙ | C₅H₈ (Cyclopentene) |

| 153 | [M - C₅H₉]⁺ | •C₅H₉ |

| 137 | [M - OC₅H₉]⁺ | •OC₅H₉ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass with extremely high accuracy (typically to four or five decimal places). measurlabs.cominfinitalab.com While nominal mass spectrometry might identify the molecular weight as 222, HRMS can distinguish this compound from other potential compounds or isomers that share the same integer mass. algimed.com

The theoretical exact (monoisotopic) mass of C₁₃H₁₅FO₂ is calculated using the precise masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F, and ¹⁶O). An experimental HRMS measurement confirming this exact mass would provide strong evidence for the assigned elemental formula, a critical step in structure verification. researchgate.net

Table 2: Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅FO₂ |

| Nominal Mass | 222 Da |

| Theoretical Exact Mass | 222.10561 Da |

X-ray Crystallography for Solid-State Structural Analysis (If Applicable)

Should this compound be a crystalline solid at room temperature, single-crystal X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. wikipedia.org This powerful technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined with unparalleled accuracy. bu.eduanton-paar.comrigaku.com

While no crystal structure for this specific compound has been reported in the crystallographic databases, an analysis would be expected to reveal:

The planarity of the fluoroacetophenone ring system.

The precise conformation of the cyclopentyloxy group (e.g., envelope or twist conformation).

The orientation of the cyclopentyloxy and acetyl groups relative to the benzene (B151609) ring.

Details of intermolecular interactions in the crystal lattice, such as C-H···O or C-H···F hydrogen bonds and potential π-π stacking, which govern the crystal packing.

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Stereochemical Assignment (If Chiral Analogs are Explored)

This compound is an achiral molecule as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it will not exhibit optical activity and would be silent in chiroptical spectroscopic techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). saschirality.org

However, these techniques would become essential if chiral analogs of the compound were synthesized. chiralabsxl.com For instance, if the ketone functional group were reduced to a hydroxyl group, the resulting benzylic carbon would become a stereocenter, leading to (R) and (S) enantiomers. In such a case, CD spectroscopy would be a critical tool for assigning the absolute configuration. nih.gov The experimental CD spectrum of an enantiomerically pure analog would be compared to theoretical spectra generated by quantum chemical calculations to establish its absolute stereochemistry. acs.org

Fourier Transform Microwave Spectroscopy for Conformational Analysis (Drawing parallels from related fluoroacetophenones)

Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase. academie-sciences.fr By measuring the rotational transitions of a molecule, highly accurate rotational constants can be obtained. These constants are directly related to the molecule's moments of inertia, which in turn depend on its mass distribution and geometry. proquest.com

No FTMW study of this compound is currently available. However, drawing parallels from studies on related molecules like 2'-fluoroacetophenone (B1202908) and other substituted aromatics, FTMW spectroscopy would be the ideal method to probe its detailed conformational landscape. acs.orgnih.govrsc.org Such an analysis would precisely determine:

The preferred orientation (conformation) of the acetyl group relative to the aromatic ring (e.g., planar or non-planar). Studies on 2'-fluoroacetophenone suggest a preference for an s-trans conformer. acs.org

The exact conformation of the flexible cyclopentyl ring.

The dihedral angle describing the orientation of the cyclopentyloxy group with respect to the plane of the benzene ring.

Minor structural changes upon isotopic substitution, which can help to pinpoint atomic positions with very high precision. aip.org

Computational Chemistry and Theoretical Investigations of 4 Cyclopentyloxy 2 Fluoroacetophenone

Quantum Chemical Calculations for Molecular Geometry Optimization

The foundational step in most computational studies is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This is achieved by locating the minimum energy structure on the potential energy surface.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for molecules of this size. karazin.ua Studies typically employ hybrid functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to accurately describe the electronic structure and geometry. ijcce.ac.ir The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible, resulting in a stable, low-energy conformation. The resulting optimized structure provides key data on the molecule's geometry.

Table 1: Hypothetical Optimized Geometrical Parameters for 4'-Cyclopentyloxy-2'-fluoroacetophenone (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length (Å) | C=O (acetyl) | 1.215 |

| C-F (aromatic) | 1.358 | |

| C-O (ether) | 1.365 | |

| O-C (cyclopentyl) | 1.442 | |

| Bond Angle (°) | C-C-O (acetyl) | 120.5 |

| C-C-F (aromatic) | 118.9 | |

| C-O-C (ether) | 118.2 | |

| Dihedral Angle (°) | C(ar)-C(ar)-C(acetyl)=O | 15.0 |

| C(ar)-O-C(cyclopentyl)-C(cyclopentyl) | 175.0 |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for similar functional groups.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters. While computationally more demanding than DFT, they can offer a higher level of theory for validating DFT results or for systems where electron correlation is particularly important. For this compound, ab initio calculations would provide a benchmark for the geometric parameters obtained from DFT.

Conformational Analysis and Energy Minima Identification

The presence of rotatable single bonds, particularly in the cyclopentyloxy and acetyl groups, means that this compound can exist in multiple conformations. lumenlearning.comchemistrysteps.com Conformational analysis is the process of exploring these different spatial arrangements to identify the most stable forms, known as energy minima. lumenlearning.combiomedres.us

This is typically done by performing a systematic scan of the potential energy surface, rotating key dihedral angles and calculating the energy at each step. The cyclopentyl group itself exists in non-planar conformations (envelope and twist forms), which adds to the conformational complexity of the entire molecule. biomedres.usnih.gov Computational analysis reveals the relative energies of these conformers, indicating which shapes are most likely to be populated at a given temperature. The s-trans conformer, where the acetyl group is oriented away from the fluorine atom, is often preferred in 2'-fluoroacetophenone (B1202908) derivatives. nih.gov

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-C=O) | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 15° | 175° | 0.00 |

| 2 | 165° | 175° | 1.25 |

| 3 | 15° | 60° | 2.10 |

| 4 | 165° | 60° | 3.50 |

Note: This data is illustrative, representing a plausible energy landscape for the molecule's key rotational degrees of freedom.

Electronic Structure Analysis (HOMO/LUMO Energies, Molecular Electrostatic Potential)

Understanding the electronic structure is crucial for predicting a molecule's reactivity. nih.gov This involves analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP). researchgate.netchemrxiv.org

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich cyclopentyloxy-substituted phenyl ring, while the LUMO would likely be centered on the electron-withdrawing acetyl group.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.net It maps regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this molecule, negative potential would be concentrated around the electronegative oxygen and fluorine atoms, while positive regions would be found near the hydrogen atoms.

Table 3: Hypothetical Electronic Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.83 |

Note: These values are representative for a molecule with this structure and are derived from general principles of computational chemistry.

Spectroscopic Property Prediction and Validation (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can then be compared with experimental results to validate the computed structure and electronic environment. chemistrysteps.comresearchgate.net

For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate chemical shifts (¹H, ¹³C, ¹⁹F). rsc.org The high sensitivity of the ¹⁹F chemical shift to the local electronic environment makes its accurate prediction particularly useful for confirming conformational details and intermolecular interactions. rsc.orguni-muenchen.de

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. These calculations help in the assignment of experimental spectral bands to specific molecular motions, such as C=O stretching, C-F stretching, or aromatic ring vibrations.

Table 4: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound

| Atom/Group | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C=O (¹³C) | 195.2 | 194.8 |

| C-F (¹³C) | 162.5 (d, J=250 Hz) | 162.1 (d, J=252 Hz) |

| -OCH- (cyclopentyl, ¹³C) | 80.1 | 79.8 |

| -CH₃ (acetyl, ¹H) | 2.60 | 2.58 |

| Aromatic-H (ortho to acetyl, ¹H) | 7.85 | 7.82 |

| Fluorine (¹⁹F) | -112.0 | -112.5 |

Note: This is an illustrative table. Predicted values are typically scaled to correct for systematic errors in the computational method.

Reaction Pathway Elucidation and Transition State Modeling

Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions. By modeling reaction pathways, researchers can identify transition state structures—the highest energy point along a reaction coordinate—and calculate the activation energy. This information is vital for understanding reaction mechanisms, predicting reaction rates, and explaining product selectivity. For this compound, this could involve modeling its synthesis, such as the etherification of 2'-fluoro-4'-hydroxyacetophenone (B1299813), or studying its reactivity in subsequent chemical transformations. The calculations would help elucidate the step-by-step mechanism, providing a molecular-level picture of bond-breaking and bond-forming processes.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscapes of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal the preferred three-dimensional arrangements of the molecule, the transitions between different conformations, and the influence of the solvent environment on its structure.

For this compound, a key area of conformational flexibility lies in the orientation of the acetyl group relative to the fluorinated phenyl ring and the various puckering conformations of the cyclopentyl ring. Theoretical studies on similar 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown a strong preference for an s-trans conformation, where the carbonyl group is oriented away from the fluorine atom. nih.govacs.org This preference is attributed to the minimization of repulsive electrostatic interactions between the electronegative fluorine and oxygen atoms. nih.gov

MD simulations of this compound would likely be initiated from an optimized low-energy structure, often obtained from quantum mechanical calculations. The system would then be solvated in a box of explicit solvent molecules, such as water or a less polar solvent, to mimic realistic conditions. The simulation would proceed by integrating Newton's equations of motion for all atoms in the system, governed by a chosen force field (e.g., AMBER, CHARMM, or OPLS).

Analysis of the MD trajectory would provide insights into several key aspects of the molecule's conformational behavior:

Dihedral Angle Distribution: The distribution of the dihedral angle defining the rotation of the acetyl group would be a primary focus. It is hypothesized that this distribution would show a dominant peak corresponding to the s-trans conformer.

Cyclopentyl Ring Pucker: The cyclopentyl group can adopt various puckered conformations, such as the envelope and twist forms. MD simulations can quantify the populations of these different puckers and the rate of interconversion between them.

Solvent Effects: Running simulations in different solvents would elucidate the role of the environment in stabilizing certain conformations. The polarity of the solvent could influence the orientation of the polar acetyl and cyclopentyloxy groups. nih.gov

The results from MD simulations can be visualized and quantified to generate a comprehensive picture of the molecule's dynamic behavior. For instance, a Ramachandran-like plot for the key dihedral angles can map the low-energy conformational basins.

Illustrative Data from a Hypothetical MD Simulation:

| Parameter | Predicted Value/Observation |

| Acetyl Dihedral Angle (C-C-C=O) | Predominantly in the range of 160-180° (s-trans) |

| Cyclopentyl Ring Conformation | Dynamic equilibrium between envelope and twist forms |

| Conformational Transition Rate | Low frequency of transition from s-trans to s-cis |

| Solvent Accessible Surface Area (SASA) | Fluctuations dependent on cyclopentyl ring orientation |

Structure-Reactivity Relationship Studies via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the structure-reactivity relationships of organic molecules. For this compound, DFT calculations can provide a wealth of information about its electronic structure, which in turn governs its reactivity.

DFT studies typically involve optimizing the molecular geometry and then calculating various electronic properties. A common approach is to use a hybrid functional, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. researchgate.net

Key aspects of the structure-reactivity relationship that can be investigated for this compound include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com For an acetophenone derivative, the HOMO is typically localized on the substituted phenyl ring, while the LUMO has significant contributions from the carbonyl group.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen, making it a prime site for protonation or interaction with electrophiles.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. This can help to rationalize the stability of certain conformations and the electronic effects of the substituents.

Reactivity Descriptors: Conceptual DFT provides a framework for calculating various reactivity indices, such as electronegativity, chemical hardness, and softness. researchgate.net These descriptors can be used to predict the molecule's reactivity in various chemical reactions. For instance, the electrophilicity index can quantify the molecule's ability to act as an electrophile.

By systematically modifying the structure of this compound (e.g., by changing the alkoxy group or the position of the fluorine atom) and recalculating these properties, a quantitative structure-reactivity relationship (QSRR) can be established. This can be invaluable in predicting the reactivity of related compounds.

Illustrative DFT-Calculated Properties (B3LYP/6-311++G(d,p)):

| Property | Predicted Value | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Moderate electron-donating ability of the substituted ring |

| LUMO Energy | -1.8 eV | Carbonyl carbon is a potential electrophilic site |

| HOMO-LUMO Gap | 4.7 eV | High kinetic stability |

| Dipole Moment | ~3.0 D | Significant molecular polarity |

| Mulliken Charge on Carbonyl Carbon | +0.45 e | Susceptible to nucleophilic attack |

| Mulliken Charge on Carbonyl Oxygen | -0.55 e | Prone to electrophilic attack or hydrogen bonding |

Applications of 4 Cyclopentyloxy 2 Fluoroacetophenone in Complex Molecule Synthesis

Role as a Key Building Block in Multi-Step Organic Synthesis

The structural features of 4'-Cyclopentyloxy-2'-fluoroacetophenone make it an influential building block in multi-step organic synthesis. The presence of the ketone functional group, the fluorine atom, and the cyclopentyloxy ether linkage provides multiple reaction sites for sequential chemical modifications. This allows for the controlled and systematic elaboration of the molecular structure, a cornerstone of multi-step synthesis. Continuous flow technologies have further enhanced the efficiency of such multi-step processes, allowing for streamlined production and better control over reaction conditions. researchgate.netflinders.edu.aursc.orgmit.edu

The reactivity of the acetophenone (B1666503) moiety can be harnessed for various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Grignard reactions, to extend the carbon skeleton. The fluorine atom at the ortho position influences the reactivity of the aromatic ring and the ketone, often directing subsequent reactions to specific positions and stabilizing intermediates.

Table 1: Key Reactions in Multi-Step Synthesis Utilizing Acetophenone Scaffolds

| Reaction Type | Reagents | Product Class | Synthetic Advantage |

| Aldol Condensation | Aldehydes/Ketones, Base | α,β-Unsaturated Ketones | Carbon chain extension, formation of conjugated systems |

| Grignard Reaction | Organomagnesium Halides | Tertiary Alcohols | Introduction of diverse alkyl or aryl groups |

| Wittig Reaction | Phosphonium (B103445) Ylides | Alkenes | Stereoselective formation of double bonds |

| Claisen-Schmidt Condensation | Aromatic Aldehydes, Base | Chalcones | Synthesis of precursors for flavonoids and other heterocycles |

Derivatization to Heterocyclic Compounds

A significant application of this compound lies in its conversion to a variety of heterocyclic compounds. The ketone functionality is a prime starting point for cyclization reactions to form rings containing nitrogen, sulfur, or oxygen. For instance, condensation reactions with hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can lead to isoxazoles.

The synthesis of thiazole (B1198619) derivatives, another important class of heterocyclic compounds, can be achieved by reacting the ketone with reagents like thiourea. uobaghdad.edu.iqresearchgate.net These heterocyclic motifs are prevalent in pharmaceuticals and agrochemicals, making this synthetic route particularly valuable.

Table 2: Examples of Heterocyclic Systems Derived from Acetophenone Precursors

| Heterocycle Class | Key Reagents | General Synthetic Method |

| Pyrazoles | Hydrazine (B178648) derivatives | Paal-Knorr synthesis |

| Isoxazoles | Hydroxylamine | Condensation and cyclization |

| Thiazoles | Thiourea, α-haloketone intermediate | Hantzsch thiazole synthesis |

| Imidazoles | Ammonia, Aldehyde | Radziszewski synthesis |

Precursor in Natural Product Synthesis Analogs

Natural products often serve as inspiration for the design of new therapeutic agents. However, their total synthesis can be complex and low-yielding. A common strategy is the synthesis of simplified or modified analogs that retain the biological activity of the parent natural product. This compound can serve as a starting material for the synthesis of such analogs. mdpi.com

The strategy of Diversity-Oriented Synthesis (DOS) often employs versatile building blocks to generate libraries of compounds with diverse structures. mdpi.com Acetophenone derivatives are valuable in DOS for creating analogs of natural products like flavones, chalcones, and coumarins. mdpi.com The cyclopentyloxy and fluoro substituents on the this compound scaffold allow for the creation of unique analogs that can be screened for various biological activities.

Synthesis of Advanced Intermediates for Specialty Chemicals

Beyond its applications in the synthesis of biologically active molecules, this compound is also a precursor for advanced intermediates used in the production of specialty chemicals. These intermediates are often complex molecules that are then incorporated into larger structures for materials science, electronics, and other high-tech applications.

The inherent reactivity of fluoroacetophenones makes them versatile intermediates for a wide array of synthetic methods. nbinno.com The specific substitution pattern of this compound can be leveraged to create intermediates with precise molecular architectures, which is crucial for the performance of the final specialty chemical products. nbinno.com

Future Research Directions and Translational Potential

Development of Novel Catalytic Transformations for 4'-Cyclopentyloxy-2'-fluoroacetophenone

The development of novel catalytic transformations for this compound is a key area for future research, aiming to enhance synthetic efficiency and expand its chemical utility. Current research on related acetophenone (B1666503) derivatives has highlighted several promising catalytic strategies that could be adapted and optimized for this specific molecule.

One significant area of exploration is catalytic transfer hydrogenation . This method offers a safer and more sustainable alternative to traditional reduction methods that often use high-pressure hydrogen gas. Research on various substituted acetophenones has demonstrated the effectiveness of catalysts based on ruthenium and other transition metals in converting ketones to the corresponding alcohols. researchgate.netmdpi.comrsc.orgrsc.org For this compound, this would yield a chiral alcohol, a valuable intermediate for the synthesis of more complex molecules. Future work could focus on developing highly efficient and selective catalysts for this specific substrate, potentially employing earth-abundant metals to improve the sustainability of the process.

Another promising avenue is the use of C-H activation strategies. Direct functionalization of the aromatic rings or the acetyl group through catalytic C-H activation would provide a more atom-economical approach to creating new derivatives. This could involve the introduction of various functional groups, leading to a diverse library of compounds with potentially interesting biological or material properties.

Furthermore, cross-coupling reactions represent a powerful tool for modifying the structure of this compound. While not extensively studied for this particular molecule, the principles of Suzuki, Heck, and Sonogashira couplings, among others, could be applied to introduce new carbon-carbon or carbon-heteroatom bonds. Research in this area would involve designing appropriate catalyst systems that are compatible with the existing functional groups of the molecule.

A summary of potential catalytic transformations is presented in the table below.

| Catalytic Transformation | Potential Reagents/Catalysts | Potential Product | Research Focus |

| Transfer Hydrogenation | Ru, Rh, Pd complexes; Isopropanol | 1-(4'-(Cyclopentyloxy)-2'-fluorophenyl)ethanol | Development of highly selective and sustainable catalysts. |

| C-H Activation | Pd, Rh, Ir catalysts | Functionalized acetophenone derivatives | Site-selective functionalization of the aromatic ring or acetyl group. |

| Cross-Coupling Reactions | Pd-based catalysts; boronic acids, alkynes, etc. | Arylated or alkynylated derivatives | Catalyst design for efficient coupling with the substituted acetophenone. |

Exploration of Asymmetric Synthesis Routes to Chiral Analogs

The exploration of asymmetric synthesis routes to generate chiral analogs of this compound is a critical step towards accessing enantiomerically pure compounds, which are often essential for pharmaceutical applications. The carbonyl group of the acetophenone serves as a key handle for introducing chirality.

One of the most direct methods is the asymmetric reduction of the ketone to produce a chiral alcohol. This can be achieved using various catalytic systems, including Corey-Bakshi-Shibata (CBS) reduction with oxazaborolidine catalysts, or through transfer hydrogenation with chiral ligands. rsc.orgresearchgate.netacs.org The development of catalysts that provide high enantioselectivity for the specific substrate this compound would be a significant advancement. Biocatalysis, using enzymes or whole-cell systems, also presents a green and highly selective alternative for this transformation. nih.gov

Another important strategy is the asymmetric alkylation of the enolate derived from this compound. This allows for the creation of a chiral center at the α-position to the carbonyl group. Research in this area has explored the use of chiral auxiliaries, organocatalysis, and transition-metal catalysis to achieve high levels of stereocontrol. nih.govrsc.orgorganic-chemistry.orgnih.govwiley-vch.de Chiral auxiliaries, temporarily attached to the molecule, can direct the stereochemical outcome of the alkylation reaction before being cleaved. wikipedia.orgsfu.caarizona.edu Organocatalytic methods, using small chiral organic molecules as catalysts, offer a metal-free approach to asymmetric alkylation.

The table below outlines potential asymmetric synthesis strategies.

| Asymmetric Strategy | Method | Key Features | Potential Chiral Product |

| Asymmetric Reduction | Catalytic (e.g., CBS, Chiral Ru/Rh complexes), Biocatalytic | High enantioselectivity for the formation of chiral alcohols. | (R)- or (S)-1-(4'-(Cyclopentyloxy)-2'-fluorophenyl)ethanol |

| Asymmetric Alkylation | Chiral Auxiliaries, Organocatalysis, Transition-Metal Catalysis | Creation of a stereocenter at the α-position to the carbonyl. | Chiral α-substituted this compound derivatives |

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms offers significant advantages for the production of this compound and its derivatives, including improved safety, efficiency, and scalability. researchgate.net Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. researchgate.netuc.ptcore.ac.ukprinceton.educhimia.chanton-paar.comnih.gov

For the synthesis of this compound, a multi-step process could be designed in a continuous flow setup. This would involve the sequential addition of reagents in different reactor modules, with in-line purification steps to remove byproducts. The use of microreactors can further enhance mixing and heat transfer, making the process more efficient and safer, especially for highly exothermic or hazardous reactions. core.ac.ukprinceton.educhimia.chanton-paar.com

Automated synthesis platforms can be coupled with flow reactors to enable high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives. innovationnewsnetwork.comnus.edu.sgresearchgate.netbohrium.com These platforms can automatically vary reagents, catalysts, and reaction parameters, allowing for the rapid identification of optimal synthetic routes. This approach would be particularly valuable for exploring the novel catalytic transformations and asymmetric syntheses discussed in the previous sections. The development of a fully automated and portable system could revolutionize the on-demand production of this important intermediate. innovationnewsnetwork.comnus.edu.sg

| Technology | Application to this compound Synthesis | Advantages |

| Flow Chemistry | Multi-step continuous synthesis, improved control over reaction parameters. | Enhanced safety, higher yields and purity, improved scalability. |

| Automated Synthesis | High-throughput screening of reaction conditions, library synthesis of derivatives. | Rapid optimization of synthetic routes, accelerated discovery of new compounds. |

| Microreactors | Enhanced mixing and heat transfer for specific reaction steps. | Increased efficiency and safety, particularly for hazardous reactions. |

Potential for Material Science Applications (Theoretical Exploration)

The unique structural features of this compound, including its aromatic core, ketone functionality, and fluorine and cyclopentyloxy substituents, suggest several theoretical avenues for its application in materials science.

The presence of the aromatic ring and the carbonyl group makes the molecule a potential candidate for applications in photochemistry and polymer science . Substituted acetophenones are known to have interesting photophysical properties and can act as photoinitiators in polymerization reactions. acs.orgacs.orgresearchgate.netphotochemcad.comsemanticscholar.org The fluorine and cyclopentyloxy groups could modulate these properties, potentially leading to the development of novel photoinitiators with tailored absorption characteristics and efficiencies. Furthermore, the ketone functionality can be used as a reactive handle to incorporate the molecule into polymer backbones, leading to the synthesis of new polymers with specific thermal or optical properties. derpharmachemica.comresearchgate.netnih.gov

The rigid aromatic core combined with the flexible cyclopentyloxy group could impart liquid crystalline properties to derivatives of this compound. By introducing appropriate mesogenic groups, it may be possible to design novel liquid crystals with specific phase behaviors and electro-optical properties. The fluorine substituent could also play a crucial role in influencing the intermolecular interactions and, consequently, the liquid crystalline properties.

Finally, computational studies on the electronic properties of fluorinated aromatic compounds suggest that the introduction of fluorine can significantly alter the HOMO-LUMO gap and other electronic parameters. nih.govrsc.orgworldscientific.comnih.gov This opens up the possibility of designing derivatives of this compound for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where precise tuning of electronic properties is crucial.

| Potential Application | Relevant Molecular Features | Theoretical Research Focus |

| Photoinitiators | Aromatic ketone structure | Study of photophysical properties and initiation efficiency in polymerization. |

| Polymer Building Blocks | Reactive ketone functionality | Synthesis and characterization of polymers incorporating the acetophenone moiety. |

| Liquid Crystals | Rigid aromatic core, flexible cyclopentyloxy group | Design and synthesis of derivatives with mesogenic properties. |

| Organic Electronics | Fluorinated aromatic system | Computational and experimental investigation of electronic properties. |

Q & A

Advanced Research Question

- Kinetic Studies : Measure and under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- Docking Simulations : Use AutoDock Vina to model interactions between the compound’s fluoroacetophenone moiety and enzyme active sites .

- Mutagenesis : Engineer enzymes with altered active-site residues (e.g., Ser → Ala) to identify binding hotspots .

How do computational methods predict the reactivity of the cyclopentyloxy group in substitution reactions?

Advanced Research Question

- DFT Calculations : Gaussian 09 optimizes transition-state geometries to predict activation energies for NAS vs. EAS pathways .

- Retrosynthetic Tools : Tools like Pistachio prioritize synthetic routes based on cyclopentanol availability and reaction feasibility .

- SAR Analysis : Compare with analogs (e.g., 4’-methoxy derivatives) to assess steric/electronic effects of cyclopentyloxy .

How do structural analogs of this compound differ in reactivity and bioactivity?

Q. Comparative Analysis

- 2'-Fluoro-4'-methoxyacetophenone : The methoxy group increases electron density, enhancing EAS reactivity but reducing metabolic stability compared to cyclopentyloxy .

- 4’-(2,4-Difluorophenoxy)acetophenone : Additional fluorine atoms improve binding to hydrophobic enzyme pockets but may increase toxicity .

- 4'-Bromo-2'-fluoroacetophenone : Bromine’s leaving-group capability facilitates further functionalization but reduces bioavailability .

What methodologies resolve kinetic data discrepancies across experimental setups?

Q. Data Contradiction Analysis

- Standardization : Use identical enzyme batches and buffer systems (e.g., Tris-HCl pH 7.4) .

- Control Experiments : Include positive controls (e.g., known inhibitors) and account for solvent effects (DMSO ≤1% v/v) .

- Statistical Validation : Apply ANOVA to compare replicates and identify outliers in or values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.